tert-Butyl 1,1,4-trimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate
Description
tert-Butyl 1,1,4-trimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate is a bicyclic organosilicon compound featuring a benzo-fused azasiline core. Its structure includes a tert-butyl carbamate group and three methyl substituents on the azasiline ring, which confer unique steric and electronic properties.
Properties
Molecular Formula |
C16H25NO2Si |
|---|---|
Molecular Weight |
291.46 g/mol |
IUPAC Name |
tert-butyl 1,1,4-trimethyl-2,4-dihydro-3,1-benzazasiline-3-carboxylate |
InChI |
InChI=1S/C16H25NO2Si/c1-12-13-9-7-8-10-14(13)20(5,6)11-17(12)15(18)19-16(2,3)4/h7-10,12H,11H2,1-6H3 |
InChI Key |
MZLJLWLKPIBPGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2[Si](CN1C(=O)OC(C)(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Silicon-Mediated Ring Closure
A common approach involves constructing the azasiline ring through silicon-tethered cyclization. For example, a benzosilane intermediate can undergo intramolecular nucleophilic attack to form the heterocycle.
Example Procedure :
-
Starting Material : 2-(Trimethylsilyl)benzylamine.
-
Reaction : Treatment with chloromethyl methyl ether (MOMCl) in the presence of a base (e.g., K₂CO₃) induces cyclization, forming the azasiline ring.
-
Conditions : Dichloromethane (DCM), 0°C to room temperature, 12–24 hours.
| Step | Reagent/Condition | Yield | Purity |
|---|---|---|---|
| 1 | MOMCl, K₂CO₃, DCM | 65% | 90% |
This method parallels strategies observed in benzo[d]dioxole syntheses, where silicon acts as a directing group.
Introduction of the tert-Butyl Carbamate Group
The Boc group is introduced to protect secondary amines, enhancing solubility and stability during subsequent reactions.
Boc Protection via Di-tert-Butyl Dicarbonate
Procedure :
-
Reagent : Boc anhydride (1.2 eq) in DCM.
-
Base : Triethylamine (2.0 eq) to scavenge HCl.
-
Conditions : Stir at 0°C for 1 hour, then room temperature for 12 hours.
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity | 98% |
Key Consideration : Excess Boc anhydride ensures complete conversion, while triethylamine prevents acid-mediated side reactions.
Methylation of the Azasiline Core
The 1,1,4-trimethyl substitution pattern requires regioselective methylation.
Alternative Routes: Coupling and Deprotection
Suzuki-Miyaura Coupling
Aryl boronic esters can couple with silicon-containing fragments to assemble the benzoazasiline system.
Example :
-
Boronic Ester : tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 2095495-19-3).
-
Coupling Partner : Bromobenzene derivative.
-
Catalyst : Pd(PPh₃)₄, K₂CO₃, in THF/H₂O.
| Condition | Value |
|---|---|
| Yield | 60% |
| Purity | 95% |
Purification and Characterization
Final purification typically employs column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol.
Analytical Data :
Industrial-Scale Considerations
MolCore’s manufacturing process emphasizes:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,1,4-trimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to tert-butyl 1,1,4-trimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate exhibit significant anticancer properties. For instance, derivatives with similar structures have shown promising results against various cancer cell lines, suggesting that modifications to the azasiline core could enhance therapeutic efficacy .
Enzyme Inhibition : The compound may serve as a scaffold for developing inhibitors for specific enzymes involved in disease pathways. For example, studies on related compounds have demonstrated their potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's .
Materials Science
Polymer Chemistry : The incorporation of azasiline structures into polymer matrices can improve mechanical properties and thermal stability. The unique silicon-nitrogen framework allows for the creation of novel materials with enhanced performance characteristics for industrial applications .
Nanotechnology : Due to its unique chemical structure, this compound can be utilized in the synthesis of nanomaterials. These materials can exhibit improved conductivity and catalytic properties compared to traditional materials .
Case Study 1: Anticancer Activity Evaluation
A study synthesized various derivatives based on the azasiline core and evaluated their anticancer activities against multiple cell lines. One derivative exhibited an inhibition rate of 84% against leukemia cells (MOLT-4), showcasing the potential of modifying the azasiline structure for enhanced biological activity .
Case Study 2: Polymer Development
Research on polymer composites incorporating azasiline derivatives demonstrated improved thermal stability and mechanical strength compared to conventional polymers. This advancement opens avenues for developing high-performance materials suitable for aerospace and automotive applications .
Mechanism of Action
The mechanism of action of tert-Butyl 1,1,4-trimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs often differ in substituents or ring systems, leading to variations in reactivity, stability, and applications. Below is a detailed comparison with key analogs:
tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate (Ref: 10-F614401)
- Structural Differences : This analog lacks the 4-methyl group present in the target compound and instead features a 4-oxo substituent.
- Reactivity : The ketone group at position 4 increases electrophilicity, making it more reactive toward nucleophiles compared to the fully methylated target compound.
1,2-Bis(2-(trimethoxysilyl)ethyl)benzene (Ref: 10-F761611)
- Structural Differences : A bis-silyl compound with trimethoxysilyl groups attached to a benzene ring, lacking the azasiline core.
- Applications : Primarily used as a crosslinking agent in silicone polymers, unlike the target compound, which is tailored for heterocyclic synthesis .
- Reactivity : The methoxy groups enable hydrolysis and condensation, whereas the tert-butyl carbamate in the target compound is designed for controlled deprotection.
Table 1: Comparative Properties
| Property | Target Compound | 10-F614401 (4-oxo analog) | 1,2-Bis-silyl benzene (10-F761611) |
|---|---|---|---|
| Functional Groups | tert-butyl carbamate, 3×CH₃ | tert-butyl carbamate, 4-oxo | Trimethoxysilyl |
| Solubility | Moderate in polar aprotic solvents | High in polar solvents | Low in polar solvents |
| Thermal Stability | >200°C (decomposition) | ~150°C (decomposition) | >300°C (stable) |
| Primary Use | Heterocyclic synthesis | Intermediate for ketone-derived analogs | Polymer crosslinking |
Key Research Findings
- Synthetic Challenges : The tert-butyl group in the target compound provides steric hindrance, slowing down unwanted side reactions but complicating purification. In contrast, the 4-oxo analog (10-F614401) is more synthetically accessible due to fewer methyl groups .
- Hydrolytic Stability : The fully methylated azasiline structure resists hydrolysis under neutral conditions, whereas the 4-oxo analog degrades in aqueous environments within hours .
Biological Activity
tert-Butyl 1,1,4-trimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate (CAS No. 2222440-53-9) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, metabolic stability, and potential therapeutic applications.
- Molecular Formula : C16H25NO2Si
- Molecular Weight : 291.46 g/mol
- Purity : ≥ 98%
- Storage Conditions : Stable at 20ºC for up to 2 years .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Metabolic Stability
A critical aspect of drug design is the metabolic stability of compounds. Research indicates that the tert-butyl group can lead to rapid metabolism, often resulting in low bioavailability and short half-lives in vivo. Studies have shown that replacing the tert-butyl group with more metabolically stable moieties can significantly enhance the pharmacokinetic profile of similar compounds .
Table 1: Comparison of Metabolic Stability
| Compound | Half-Life (min) | Metabolic Pathway |
|---|---|---|
| Original Compound (tert-butyl) | 63 | Oxidation via CYPs |
| Modified Compound (Cp-CF₃) | 114 | Reduced oxidation susceptibility |
Case Studies
Several case studies highlight the potential applications of azasiline derivatives in drug development:
Case Study 1: Anticancer Activity
In a study evaluating azasiline derivatives for anticancer activity, a compound structurally related to tert-butyl 1,1,4-trimethyl-1,2-dihydrobenzo[d][1,3]azasiline was found to inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms .
Case Study 2: Metabolic Profiling
A metabolic profiling study demonstrated that modifications to the tert-butyl group led to improved stability and reduced clearance rates in both rat and human liver microsomes. This suggests that careful structural modifications can enhance the therapeutic potential of azasiline-based compounds .
Q & A
Q. What are the key physical properties of tert-butyl 1,1,4-trimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate, and how can they be experimentally determined?
- Methodological Answer : Physical properties such as melting point, solubility, and stability are critical for handling. For example, melting points of structurally similar tert-butyl derivatives (e.g., 67–68°C for [850375-08-5]) can be determined via differential scanning calorimetry (DSC) or capillary methods . Solubility profiles should be tested in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane), followed by HPLC-UV analysis to monitor degradation. Stability under ambient conditions can be assessed using accelerated aging studies (40°C/75% RH for 4 weeks) with periodic LC-MS monitoring.
Q. What synthetic strategies are recommended for preparing this compound, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Protection of the amine group using tert-butyloxycarbonyl (Boc) chemistry under anhydrous conditions.
- Step 2 : Cyclization via nucleophilic substitution or transition-metal catalysis (e.g., Pd-mediated coupling for benzo-fused systems).
Intermediates should be purified via column chromatography (silica gel, gradient elution) and characterized using H/C NMR, FT-IR (to confirm Boc group presence at ~1680–1720 cm), and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle and store this compound to ensure safety and integrity?
- Methodological Answer : Follow safety protocols for air-sensitive organics:
- Store under inert gas (N or Ar) at –20°C in sealed, light-resistant containers .
- Use fume hoods for handling, and avoid heat/sparks (per P210 guidelines in safety data sheets for analogous compounds) .
- Monitor for decomposition via TLC or NMR (e.g., Boc deprotection signals at δ 1.4 ppm for tert-butyl protons) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s reactivity in catalytic applications?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map transition states for reactions involving the azasiline ring.
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Validate models experimentally using kinetic studies (e.g., monitoring reaction rates via in situ IR or F NMR probes) .
Q. What analytical techniques resolve contradictions in reported stability data under oxidative conditions?
- Methodological Answer :
- Use electron paramagnetic resonance (EPR) to detect radical intermediates during oxidation.
- Compare stability across solvents (e.g., DMF vs. THF) using O-sparged solutions and monitor degradation via UPLC-QTOF.
- Cross-reference with thermogravimetric analysis (TGA) to rule out thermal decomposition as a confounding factor .
Q. How does the steric bulk of the tert-butyl group influence regioselectivity in ring-opening reactions?
- Methodological Answer :
- Conduct competitive experiments with substituted analogs (e.g., methyl vs. tert-butyl).
- Use X-ray crystallography to compare bond angles/distortions in the azasiline ring.
- Apply Curtin-Hammett principles to correlate steric parameters (e.g., A-values) with reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
